2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione
Overview
Description
“2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione” is a chemical compound with the molecular formula C₁₇H₁₄N₂O₃ . It is also known as N-[3-(2-Aminophenyl)-3-oxopropyl]phthalimide . This compound is used in various fields like drug discovery, material science, and catalysis.
Molecular Structure Analysis
The molecular weight of this compound is 294.31 g/mol . The InChI code for this compound is 1S/C17H14N2O3 .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 294.31 g/mol . It has a complex structure, which offers immense potential for innovative advancements.
Scientific Research Applications
Biological Activities and Applications
One of the significant areas of research involves exploring the biological activities of compounds with structures similar to 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione. These compounds, including 3-aryl-2H,4H-benz(e)(1,3)oxazine-2,4-diones and thiosalicylanilides, have shown a wide range of biological activities such as antibacterial, antituberculous, antimycotic, anthelmintic, molluscocidal, neuroleptic, analgesic, and anti-inflammatory effects. These activities can be modulated by structural changes, offering potential applications in developing therapeutic agents and chemicals for specific biological targeting (Waisser & Kubicová, 1993).
Chemical Synthesis and Material Science
The compound and its derivatives have been implicated in various chemical synthesis processes and material science applications. For instance, the synthesis of benzoxazole derivatives, which are closely related in structure, has been facilitated by microwave-assisted techniques, highlighting the efficiency of modern synthetic methods in creating complex structures efficiently. These derivatives exhibit significant pharmacological properties, making them valuable in pharmaceutical chemistry, dyestuff, polymer industries, agrochemicals, and optical brighteners (Özil & Menteşe, 2020).
Pharmacological Review and Research
Extensive reviews on related compounds, such as chlorogenic acid (CGA) and its pharmacological roles, provide a context for understanding the potential health benefits and therapeutic roles of this compound derivatives. CGA, for example, plays several important and therapeutic roles, including antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective effects. Such comprehensive reviews broaden the scope of knowledge and encourage further studies on the biological and pharmacological effects of related compounds (Naveed et al., 2018).
Environmental and Toxicological Assessments
Environmental and toxicological assessments of related chemical compounds are crucial for understanding their safety and potential risks. Studies on compounds like 2,4-D herbicide toxicity offer insights into the environmental impact and safety concerns associated with the use of such chemicals. These scientometric reviews help identify global trends, tendencies, and gaps in research, contributing to future research efforts on the environmental and health impacts of related compounds (Zuanazzi et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione are the dopamine receptors , specifically the D2 and D3 receptors . These receptors play a crucial role in the nervous system, influencing mood, reward, and motor control.
Mode of Action
This compound interacts with its targets by binding to the dopamine receptors. The interaction occurs at the allosteric binding site of the dopamine receptor D2 . This binding can modulate the activity of the receptor, leading to changes in the signal transduction pathways within the cell.
Biochemical Pathways
The binding of this compound to the dopamine receptors can affect several biochemical pathways. These include pathways involved in mood regulation and motor control. The compound’s interaction with the D3 receptor suggests a potential application as antipsychotic agents . Additionally, it has been indicated that it may have the capacity to inhibit β-amyloid protein aggregation, suggesting a potential role in the treatment of Alzheimer’s disease .
Pharmacokinetics
The compound’s structure suggests that it is neutral and hydrophobic, which could allow it to pass through biological membranes in vivo
Result of Action
Biochemical Analysis
Biochemical Properties
2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the human dopamine receptor D2, where it acts as a ligand, binding to the receptor and modulating its activity . This interaction is significant because it can influence neurotransmission and has potential implications for the treatment of neurological disorders.
Additionally, this compound has been found to inhibit the aggregation of β-amyloid proteins, which are associated with Alzheimer’s disease . This inhibition occurs through the compound’s binding to specific sites on the β-amyloid proteins, preventing their aggregation and subsequent formation of plaques.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer research, this compound has demonstrated cytotoxic effects on blood cancer cell lines such as K562 and Raji cells . It induces apoptosis and necrosis in these cells, leading to a reduction in cell viability. The compound’s influence on cell signaling pathways, gene expression, and cellular metabolism is also noteworthy. It has been observed to modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cellular proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as the dopamine receptor D2 and β-amyloid proteins, altering their activity . The compound’s binding interactions can lead to the inhibition or activation of enzymes, depending on the context. For example, its interaction with the dopamine receptor D2 results in the modulation of neurotransmitter release, while its binding to β-amyloid proteins inhibits their aggregation.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound’s stability and degradation over time are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that the compound remains stable under specific conditions, maintaining its biochemical activity over extended periods . In vivo studies have indicated that the compound may undergo metabolic degradation, leading to a reduction in its efficacy over time.
Long-term exposure to this compound has been associated with sustained effects on cellular function, including prolonged inhibition of β-amyloid aggregation and continuous modulation of dopamine receptor activity . These findings suggest that the compound’s effects can persist over time, making it a potential candidate for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively modulate biochemical pathways without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in liver and kidney function.
Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired biochemical and cellular effects . Beyond this threshold, increasing the dosage does not necessarily enhance the compound’s efficacy but may increase the risk of adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound’s metabolism involves oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and efficacy.
The compound’s interaction with metabolic enzymes can also affect metabolic flux and metabolite levels. For instance, its inhibition of specific cytochrome P450 enzymes can lead to altered levels of endogenous metabolites, impacting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes by specific transporters, facilitating its intracellular accumulation. Once inside the cell, it can bind to various proteins, influencing its localization and activity.
The compound’s distribution within tissues is also influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy . The extent of binding to plasma proteins can vary depending on the compound’s concentration and the presence of other competing molecules.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications . For example, the compound may be directed to the nucleus, where it can interact with transcription factors and influence gene expression.
Additionally, the compound’s localization to specific organelles, such as mitochondria or lysosomes, can affect its activity and function. For instance, its accumulation in mitochondria may influence cellular metabolism and energy production, while its presence in lysosomes can impact autophagy and cellular degradation processes .
Properties
IUPAC Name |
2-[3-(2-aminophenyl)-3-oxopropyl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c18-14-8-4-3-7-13(14)15(20)9-10-19-16(21)11-5-1-2-6-12(11)17(19)22/h1-8H,9-10,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZRDXVYNVKYRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)C3=CC=CC=C3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654719 | |
Record name | 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17515-32-1 | |
Record name | 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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